molecular formula C20H23NO5 B118150 Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- CAS No. 102491-73-6

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-

Cat. No.: B118150
CAS No.: 102491-73-6
M. Wt: 357.4 g/mol
InChI Key: HFPMXDMZJUJZBX-UHFFFAOYSA-N
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Description

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (IUPAC name) is a colchicine analogue and a key intermediate in the biosynthesis and metabolism of colchicine, a well-known microtubule-targeting alkaloid. Its molecular formula is C₂₀H₂₃NO₅, with an average mass of 357.406 g/mol and a monoisotopic mass of 357.157623 g/mol . The compound is also referred to as N-Deacetylcolchicine, reflecting its structural relationship to colchicine, which lacks the acetyl group at the 7-position.

The stereochemistry of this compound is critical: while early studies described it as a racemic mixture (0 defined stereocenters, ), later evidence identifies the (7S) -enantiomer (CAS 3476-50-4) as a distinct stereoisomer with specific biological activities . It is a bicyclic heptalenone derivative featuring four methoxy groups (positions 1, 2, 3, 10), an amino group at position 7, and a ketone at position 7.

Properties

IUPAC Name

7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMXDMZJUJZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866138
Record name 7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-50-4
Record name Deacetylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biochemical Analysis

Biochemical Properties

Trimethylcolchicinic acid methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with tubulin, a protein that is a key component of the microtubule network within cells. By binding to tubulin, trimethylcolchicinic acid methyl ether inhibits microtubule polymerization, which can affect cell division and other cellular processes.

Cellular Effects

Trimethylcolchicinic acid methyl ether has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to the arrest of mitosis in metaphase. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by interfering with the normal function of the mitotic spindle. Moreover, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of trimethylcolchicinic acid methyl ether involves its binding to tubulin, which prevents the polymerization of microtubules. This inhibition leads to the arrest of cell division at the metaphase stage of mitosis. Additionally, the compound can modulate the activity of various enzymes, either by direct binding or through indirect effects on cellular signaling pathways. These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethylcolchicinic acid methyl ether can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist for several weeks, with gradual degradation observed over time. In vitro studies have demonstrated that the compound can maintain its activity for extended periods, although the exact duration can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of trimethylcolchicinic acid methyl ether vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cell division and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can lead to adverse effects such as leukopenia, thrombocytopenia, and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Trimethylcolchicinic acid methyl ether is involved in several metabolic pathways, including those related to alkaloid biosynthesis and secondary metabolite production. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, trimethylcolchicinic acid methyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of trimethylcolchicinic acid methyl ether is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal components. This localization is crucial for its activity, as it allows the compound to effectively disrupt microtubule dynamics and inhibit cell division. Additionally, post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, further modulating its activity.

Biological Activity

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (CAS Number: 2731-16-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological evaluations, and relevant case studies.

The molecular formula of Benzo[a]heptalen-9(5H)-one is C20H23NO4SC_{20}H_{23}NO_4S, with a molecular weight of approximately 373.47 g/mol. Key physical properties include:

PropertyValue
Density1.27 g/cm³
Boiling Point631.6 °C at 760 mmHg
Flash Point335.8 °C
LogP4.107
Vapor Pressure7.33×10167.33\times 10^{-16} mmHg at 25 °C

Synthesis

The synthesis of Benzo[a]heptalen-9(5H)-one typically involves multi-step organic reactions that incorporate various functional groups. The compound can be synthesized from simpler precursors through methods such as cyclization and functional group modifications.

Antitumor Activity

Research indicates that Benzo[a]heptalen derivatives exhibit significant antitumor properties. For instance, a study assessed the cytotoxic effects of various derivatives on cancer cell lines and found that certain modifications to the structure enhanced their efficacy against specific tumors.

In one notable case study, derivatives of Benzo[a]heptalen were tested for their ability to inhibit tumor growth in vivo. The results demonstrated a marked reduction in tumor size compared to control groups, highlighting the potential of these compounds in cancer therapy .

The biological activity of Benzo[a]heptalen compounds is believed to involve the modulation of key cellular pathways. For example, some derivatives have been shown to inhibit the PD-L1 pathway, which is crucial for tumor immune evasion. In vitro assays revealed that certain compounds could effectively block the PD-1/PD-L1 interaction, thus promoting T-cell activation and enhancing antitumor immunity .

Antiviral Properties

Recent studies have also explored the antiviral potential of Benzo[a]heptalen derivatives against HIV-1. In vitro assays demonstrated that some compounds exhibited significant inhibitory effects on reverse transcriptase activity, suggesting their potential as antiviral agents .

Case Studies

  • Antitumor Efficacy : A series of experiments conducted on various cancer cell lines showed that specific modifications to the Benzo[a]heptalen structure resulted in enhanced cytotoxicity. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics .
  • HIV Reverse Transcriptase Inhibition : In a high-throughput screening of over 65,000 compounds, several derivatives of Benzo[a]heptalen were identified as potent inhibitors of HIV reverse transcriptase with IC50 values below 1 µM .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Benzo[a]heptalen Derivatives

Compound Name Molecular Formula Average Mass (g/mol) Substituents (Position) Key Functional Groups CAS Number
N-Deacetylcolchicine C₂₀H₂₃NO₅ 357.406 1,2,3,10-OCH₃; 7-NH₂ Amino, Methoxy, Ketone 3476-50-4
Colchicine C₂₂H₂₅NO₆ 399.44 1,2,3,10-OCH₃; 7-NHAc Acetamido, Methoxy, Ketone 64-86-8
Colcemid (Demecolcine) C₂₁H₂₅NO₅ 371.433 1,2,3,10-OCH₃; 7-NHCH₃ Methylamino, Methoxy, Ketone 207-514-6
(7R)-N-Deacetylcolchicine C₂₀H₂₃NO₅ 357.406 1,2,3,10-OCH₃; 7-NH₂ (R-config.) Amino, Methoxy, Ketone N/A
N-Deacetyl-N,N-dimethylcolchicine C₂₁H₂₅NO₅ 371.433 1,2,3,10-OCH₃; 7-N(CH₃)₂ Dimethylamino, Methoxy, Ketone 7336-44-9

Key Observations:

Core Structure : All compounds share the benzo[a]heptalen-9(5H)-one backbone.

Position 7 Modifications: N-Deacetylcolchicine: Amino group (NH₂) replaces colchicine’s acetamido (NHAc). Colcemid: Methylamino (NHCH₃) group enhances lipophilicity compared to NH₂. N-Deacetyl-N,N-dimethylcolchicine: Dimethylamino (N(CH₃)₂) further increases steric bulk and basicity .

Stereochemical Variations : The (7S) configuration in N-Deacetylcolchicine is critical for microtubule binding, while the (7R) enantiomer () shows distinct physicochemical properties, such as logP (3.39) and solubility (0.36 g/L at 25°C) .

Table 2: Functional Comparisons

Compound Biological Role Mechanism of Action Applications
N-Deacetylcolchicine Microtubule polymerization inhibitor Binds β-tubulin, weaker than colchicine Research tool for mitotic arrest studies
Colchicine Potent microtubule disruptor High-affinity tubulin binding Treatment of gout, familial Mediterranean fever
Colcemid Reversible mitotic inhibitor Binds tubulin with moderate affinity Chromosome harvesting in karyotyping
(7R)-N-Deacetylcolchicine Reduced bioactivity Poor tubulin binding Metabolic studies of colchicine

Key Findings:

  • N-Deacetylcolchicine exhibits ~10-fold lower cytotoxicity than colchicine due to the absence of the acetyl group, which reduces tubulin-binding affinity .
  • Colcemid’s methylamino group improves cell membrane permeability, making it preferable for live-cell studies .
  • N-Deacetyl-N,N-dimethylcolchicine (CAS 7336-44-9) shows negligible microtubule effects, highlighting the importance of the amino group’s substitution pattern .

Physicochemical Properties

Table 3: Experimental and Calculated Properties

Property N-Deacetylcolchicine (7S) Colchicine Colcemid
LogP 3.39 (calc. for 7R ) 1.56 (exp. ) 2.18 (exp. )
Water Solubility 0.36 g/L (7R ) 45 g/L 12 g/L
Melting Point Not reported 150–156°C 186–188°C
  • Solubility Trends: The amino group in N-Deacetylcolchicine reduces water solubility compared to colchicine’s acetamido group.
  • Thermal Stability : Colchicine’s higher melting point correlates with its crystalline structure and hydrogen-bonding capacity .

Preparation Methods

Oxidopyrylium-Mediated [5 + 2] Cycloaddition

This method, critical for forming the seven-membered ring, involves generating an oxidopyrylium intermediate from a diketone precursor. The reaction proceeds under mild acidic conditions (e.g., HOAc) to yield the tricyclic core with >99% enantiomeric excess (ee).

Example :

Diketone 7HOAcTricyclic 6(Yield: 75%)\text{Diketone } \mathbf{7} \xrightarrow{\text{HOAc}} \text{Tricyclic } \mathbf{6} \quad (\text{Yield: 75\%})

Electrocyclic Ring-Opening

Rhodium-catalyzed decarbonylation of intermediates like B (Figure 2 in) enables selective ring expansion, critical for installing the methylthio group at C10.

Regioselective Methoxylation

Methoxy groups are introduced using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃/DMF). The C10 position’s reactivity is enhanced by adjacent electron-withdrawing groups.

Amino Group Installation

Reductive amination of ketone intermediates (e.g., 9 in) with ammonium acetate and NaBH₃CN affords the C7 amino group. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

EvitaChem’s patented method employs continuous flow reactors to enhance yield and purity:

  • Reactor Design : Tubular reactors with immobilized catalysts (e.g., Pd/C).

  • Conditions : 80°C, 10 bar H₂, residence time 30 min.

Advantages :

  • 20% higher yield compared to batch processes.

  • Reduced byproduct formation.

Catalytic Process Optimization

Rhodium complexes (e.g., RhCl(PPh₃)₃) enable decarbonylation at lower temperatures (50°C vs. 120°C), reducing energy costs by 40%.

Mechanistic Insights into Critical Transformations

Wacker Oxidation Regioselectivity

The C10 methoxy group directs oxidation to the α,β-unsaturated ketone via coordination to palladium(II). Computational studies (DFT) confirm a ΔG‡ of 18.2 kcal/mol for the favored pathway.

Stereochemical Control in Amination

Chiral phosphoric acids (e.g., TRIP) induce asymmetric induction during reductive amination, achieving up to 98% ee. The transition state involves a hydrogen-bonding network between the catalyst and ketone.

Comparative Analysis with Related Compounds

ParameterTarget CompoundThiocolchicine DerivativeColchicine
Synthetic Steps 8610
Overall Yield 12%21%8%
Key Reaction [5 + 2] CycloadditionThiolationTropolone Formation
Industrial Scalability High (flow chemistry)ModerateLow

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 7-amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one?

Methodological Answer: Synthetic optimization should prioritize regioselective functionalization of the heptalenone core. Key steps include:

  • Methoxy Group Stability: Use protecting groups (e.g., acetyl or benzyl) during amine introduction to prevent demethylation under acidic/basic conditions .
  • Stereochemical Control: Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to resolve the (7S)-configuration, critical for bioactivity .
  • Purification: Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to separate diastereomers and confirm purity (>95%) .

Q. How can structural ambiguities in the heptalenone core be resolved using crystallographic data?

Methodological Answer: X-ray crystallography remains the gold standard:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for low-symmetry crystals.
  • Refinement: Apply SHELXL (v.2018/3) for small-molecule refinement, leveraging its robust handling of disordered methoxy/amine groups .
  • Validation: Cross-validate bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to resolve electron density ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the contradictory cytotoxicity profiles of this compound compared to its analogs (e.g., colchicine or demecolcine)?

Methodological Answer: Contradictions arise from structural and target-specific differences:

  • Tubulin Binding: Unlike colchicine (C22H25NO6), the 7-amino group in this compound may reduce tubulin affinity due to steric hindrance, as shown in molecular docking studies (PDB: 1SA0) .
  • Metabolic Stability: The absence of an acetamido group (vs. colchicine) increases susceptibility to hepatic oxidation, shortening half-life in vitro (t1/2 < 2 hrs in microsomal assays) .
  • Data Reconciliation: Use high-content screening (HCS) with live-cell imaging to compare mitotic arrest kinetics across analogs, resolving discrepancies in IC50 values .

Q. How can researchers address conflicting reports on the compound’s enantiomer-specific bioactivity?

Methodological Answer:

  • Chiral Separation: Employ supercritical fluid chromatography (SFC) with amylose-based columns (Chiralpak IA-3) to isolate (7S)- and (7R)-enantiomers .
  • Activity Testing: Conduct parallel assays in isogenic cell lines (e.g., HEK293 vs. HeLa) to quantify enantioselective effects on apoptosis (e.g., caspase-3 activation) .
  • Dynamic Modeling: Apply molecular dynamics (MD) simulations (AMBER force field) to predict enantiomer binding to β-tubulin, correlating with experimental IC50 trends .

Q. What analytical approaches validate the role of methoxy groups in stabilizing the compound’s bioactive conformation?

Methodological Answer:

  • Nuclear Overhauser Effect (NOE): Perform 2D NOESY NMR (600 MHz, CDCl3) to identify spatial proximities between methoxy protons and the heptalenone core .
  • Thermodynamic Profiling: Use differential scanning calorimetry (DSC) to measure melting point transitions (ΔH) under varying methoxy substitution patterns .
  • Computational Analysis: Compare torsional energy barriers (HF/STO-3G) of methoxy rotations to confirm conformational locking in the bioactive state .

Safety and Data Reproducibility

Q. What protocols mitigate oxidation risks during handling of the 7-amino derivative?

Methodological Answer:

  • Storage: Store under inert gas (Argon) at –20°C in amber vials to prevent photodegradation .
  • Handling: Use glove boxes (O2 < 0.1 ppm) during weighing and dissolve in degassed solvents (e.g., DMSO-d6) for NMR .
  • Stability Monitoring: Track oxidation via LC-MS (ESI+) by monitoring [M+H]+ → [M+O+H]+ adducts (Δm/z = +16) .

Q. How can batch-to-batch variability in bioactivity data be minimized?

Methodological Answer:

  • Quality Control: Implement orthogonal analytical methods (HPLC, NMR, HRMS) to ensure ≥98% purity and consistent enantiomeric excess (ee > 99%) .
  • Standardized Assays: Use synchronized cell lines (e.g., Jurkat cells arrested in G1/S) to reduce cell-cycle variability in cytotoxicity assays .
  • Metadata Reporting: Adhere to FAIR data principles by documenting solvent lot numbers, incubation times, and instrument calibration dates in public repositories .

Emerging Research Directions

Q. Can machine learning models predict toxicophores in heptalenone derivatives?

Methodological Answer:

  • Model Training: Use graph convolutional networks (GCNs) trained on ChEMBL cytotoxicity data (n = 10,000+ compounds) to identify toxicophores like the 6,7-dihydrobenzo[a]heptalen-9(5H)-one core .
  • Validation: Compare attention maps from deep learning models with experimental toxicity data (e.g., zebrafish embryo assays) to confirm substructure relevance .

Q. What strategies enhance the compound’s applicability in photodynamic therapy (PDT)?

Methodological Answer:

  • Photosensitizer Design: Conjugate the heptalenone core with porphyrin derivatives via Suzuki-Miyaura cross-coupling to extend π-conjugation for near-IR absorption .
  • Singlet Oxygen Yield: Quantify ¹O2 generation using 9,10-dimethylanthracene (DMA) traps and correlate with PDT efficacy in 3D tumor spheroids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-
Reactant of Route 2
Reactant of Route 2
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-

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